molecular formula C16H22N4 B12720588 N,N'-Bis(1-methyl-2-pyrrolidinylidene)-1,4-benzenediamine CAS No. 84859-22-3

N,N'-Bis(1-methyl-2-pyrrolidinylidene)-1,4-benzenediamine

Katalognummer: B12720588
CAS-Nummer: 84859-22-3
Molekulargewicht: 270.37 g/mol
InChI-Schlüssel: CDOROLSAXFLVQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,4-benzenediamine is a chemical compound known for its unique structure and properties It consists of a benzenediamine core with two pyrrolidinylidene groups attached to it

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,4-benzenediamine typically involves the reaction of 1,4-benzenediamine with 1-methyl-2-pyrrolidinylidene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include solvents like ethanol or methanol, and catalysts such as palladium or platinum.

Industrial Production Methods

In an industrial setting, the production of N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,4-benzenediamine involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,4-benzenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,4-benzoquinone, while reduction may produce N,N’-Bis(1-methyl-2-pyrrolidinyl)-1,4-benzenediamine.

Wissenschaftliche Forschungsanwendungen

N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,4-benzenediamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,4-benzenediamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,2-ethanediamine
  • N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,3-propanediamine

Uniqueness

N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,4-benzenediamine stands out due to its unique benzenediamine core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

84859-22-3

Molekularformel

C16H22N4

Molekulargewicht

270.37 g/mol

IUPAC-Name

1-methyl-N-[4-[(1-methylpyrrolidin-2-ylidene)amino]phenyl]pyrrolidin-2-imine

InChI

InChI=1S/C16H22N4/c1-19-11-3-5-15(19)17-13-7-9-14(10-8-13)18-16-6-4-12-20(16)2/h7-10H,3-6,11-12H2,1-2H3

InChI-Schlüssel

CDOROLSAXFLVQS-UHFFFAOYSA-N

Kanonische SMILES

CN1CCCC1=NC2=CC=C(C=C2)N=C3CCCN3C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.